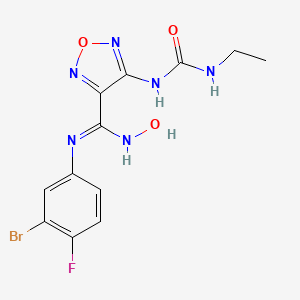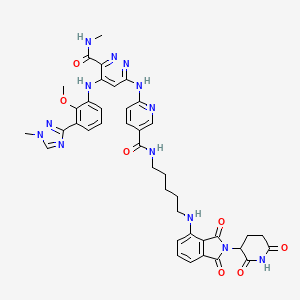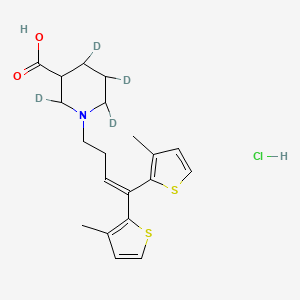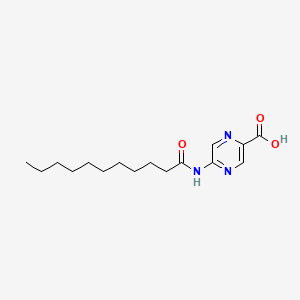
T3SS-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T3SS-IN-2 is a compound that targets the type III secretion system (T3SS) in Gram-negative bacteria. The type III secretion system is a complex nanomachine used by many pathogenic bacteria to inject effector proteins directly into host cells, thereby facilitating infection and evasion of the host immune response . This compound is designed to inhibit this system, making it a promising candidate for the development of new antibacterial therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T3SS-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically begins with the preparation of a core scaffold, followed by functionalization to introduce the desired substituents. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures while optimizing for cost, yield, and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Chemical Reactions Analysis
Types of Reactions
T3SS-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to ensure the selectivity and efficiency of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
T3SS-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the type III secretion system and its role in bacterial pathogenicity.
Biology: Employed in research to understand the molecular mechanisms of bacterial infection and host-pathogen interactions.
Medicine: Investigated as a potential therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antibacterial agents and in the study of bacterial virulence factors .
Mechanism of Action
T3SS-IN-2 exerts its effects by binding to specific components of the type III secretion system, thereby inhibiting its function. This prevents the injection of effector proteins into host cells, disrupting the infection process. The molecular targets of this compound include the needle complex and the translocation pore of the type III secretion system .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to T3SS-IN-2 in their mechanism of action and target specificity. These include:
Salicylidene acylhydrazides: Known to inhibit the type III secretion system by targeting the needle complex.
Compounds 5, 19, and 32: Identified as T3SS inhibitors through virtual screening and biological evaluation .
Uniqueness of this compound
This compound is unique in its high specificity and potency against the type III secretion system. Unlike other inhibitors, this compound has shown minimal off-target effects and a broad spectrum of activity against various Gram-negative pathogens .
Properties
Molecular Formula |
C16H25N3O3 |
|---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
5-(undecanoylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C16H25N3O3/c1-2-3-4-5-6-7-8-9-10-15(20)19-14-12-17-13(11-18-14)16(21)22/h11-12H,2-10H2,1H3,(H,21,22)(H,18,19,20) |
InChI Key |
AVMZBPWLVQZDDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=NC=C(N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


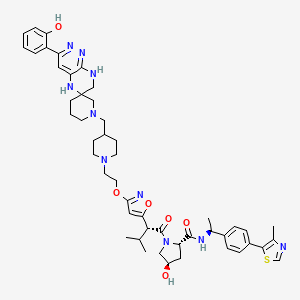
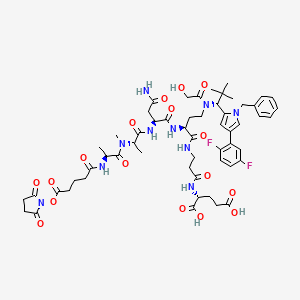

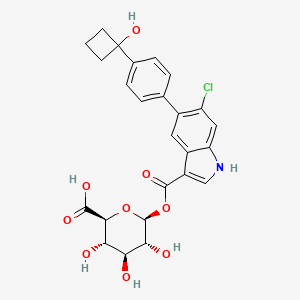
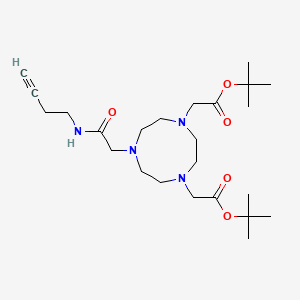


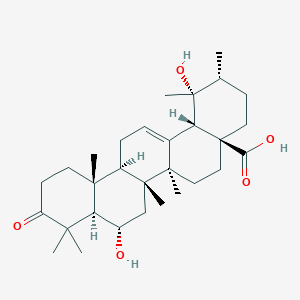
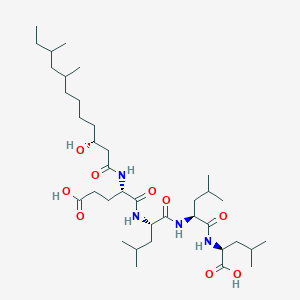
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)
